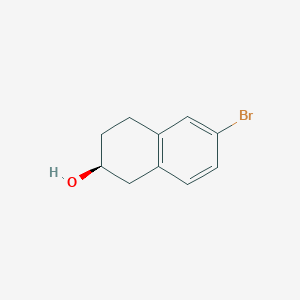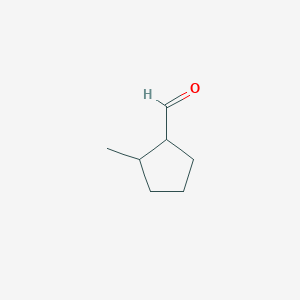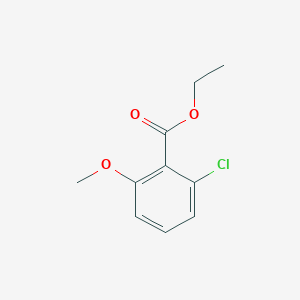
3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl ester
Vue d'ensemble
Description
3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl ester, also known as Boc-L-phenylalanine ethyl ester, is a chemical compound that has been widely used in scientific research. This compound is a derivative of L-phenylalanine, which is an essential amino acid that is involved in the synthesis of various proteins in the human body. Boc-L-phenylalanine ethyl ester is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mécanisme D'action
3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester is a derivative of L-phenylalanine, which is an essential amino acid that is involved in the synthesis of various proteins in the human body. 3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester is often used as a building block in peptide synthesis due to its ability to protect the amino group of the phenylalanine residue. This compound has also been used in the synthesis of various bioactive peptides such as enkephalins and endorphins.
Biochemical and Physiological Effects:
3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester has been shown to have various biochemical and physiological effects. This compound has been shown to increase the activity of various enzymes such as trypsin and chymotrypsin. 3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester has several advantages and limitations for lab experiments. One of the main advantages is its ability to protect the amino group of the phenylalanine residue during peptide synthesis. This compound is also relatively easy to synthesize and purify. However, one of the limitations of 3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of 3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester in scientific research. One potential direction is the development of new bioactive peptides that can be synthesized using 3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester as a building block. Another potential direction is the use of 3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester in the synthesis of new drugs and pharmaceuticals. Additionally, 3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester could be used in the development of new materials such as polymers and coatings.
Applications De Recherche Scientifique
3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester has been used in various scientific research applications. One of the most common applications is in the synthesis of peptides and proteins. 3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester is often used as a building block in peptide synthesis due to its ability to protect the amino group of the phenylalanine residue. This compound has also been used in the synthesis of various bioactive peptides such as enkephalins and endorphins.
Propriétés
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)11-13(12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHVSPMBKVUOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




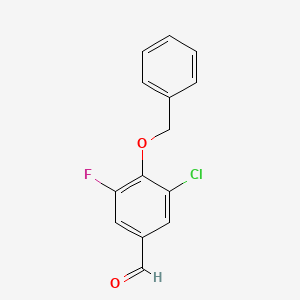
![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate](/img/structure/B3245713.png)
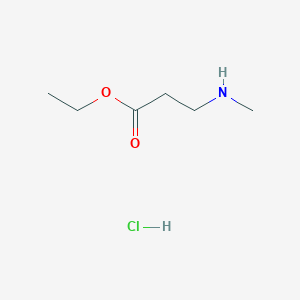
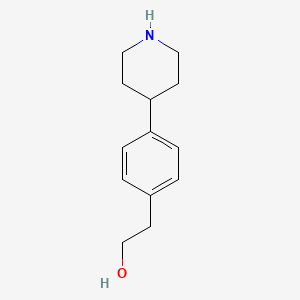
![Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]](/img/structure/B3245726.png)
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate](/img/structure/B3245735.png)
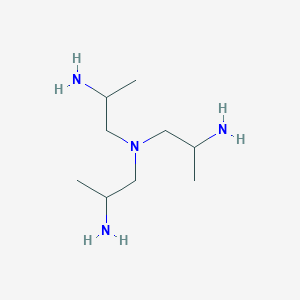
![1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene](/img/structure/B3245746.png)
